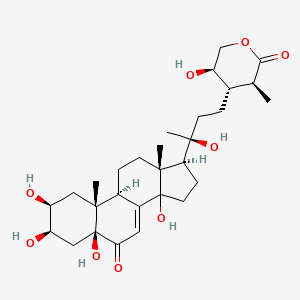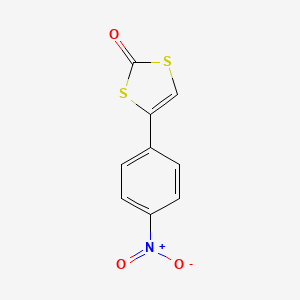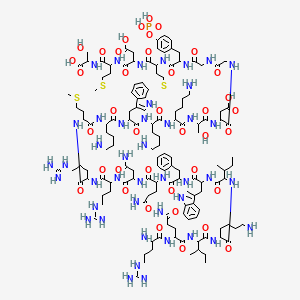
H-Arg-Gln-Ile-Lys-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys-Ser-Asp-Gly-Gly-Tyr(PO3H2)-Met-Asp-Met-Ser-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
740 Y-P, also known as 740YPDGFR, is a cell-permeable phosphopeptide activator of phosphoinositide 3-kinases. This compound is known for its ability to bind with high affinity to the p85 subunit of the enzyme, thereby activating the phosphoinositide 3-kinase pathway. This pathway plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
740 Y-P is synthesized through a series of peptide synthesis steps. The compound contains an amino acid sequence derived from the Antennapedia protein, which acts as a cell-penetrating sequence, followed by a sequence from the platelet-derived growth factor receptor that is recognized by the SH2 domain of phosphoinositide 3-kinases .
Industrial Production Methods
Industrial production of 740 Y-P involves solid-phase peptide synthesis, where the peptide is assembled step-by-step on a solid support. The process includes the coupling of protected amino acids, followed by deprotection and cleavage from the resin. The final product is purified using high-performance liquid chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
740 Y-P primarily undergoes phosphorylation reactions due to its phosphopeptide nature. It can also participate in binding interactions with proteins containing SH2 domains .
Common Reagents and Conditions
Phosphorylation: The compound is phosphorylated using specific kinases under physiological conditions.
Binding Interactions: It binds to proteins containing SH2 domains, such as the p85 subunit of phosphoinositide 3-kinases, under cellular conditions.
Major Products Formed
The major product formed from the interaction of 740 Y-P with phosphoinositide 3-kinases is the activated enzyme complex, which subsequently triggers downstream signaling pathways involved in cell survival and proliferation .
Scientific Research Applications
740 Y-P has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the activation of phosphoinositide 3-kinases and their downstream signaling pathways.
Biology: Employed in cell biology to investigate the role of phosphoinositide 3-kinases in cell growth, proliferation, and survival.
Mechanism of Action
740 Y-P exerts its effects by binding to the SH2 domains of the p85 subunit of phosphoinositide 3-kinases, leading to the activation of the enzyme. This activation triggers the phosphoinositide 3-kinase pathway, which involves the phosphorylation of downstream targets such as protein kinase B and mammalian target of rapamycin. These downstream targets play key roles in regulating cell growth, proliferation, and survival .
Comparison with Similar Compounds
Similar Compounds
Wortmannin: A potent inhibitor of phosphoinositide 3-kinases, used to study the inhibition of the pathway.
LY294002: Another inhibitor of phosphoinositide 3-kinases, commonly used in research to block the pathway.
Uniqueness of 740 Y-P
Unlike inhibitors such as Wortmannin and LY294002, 740 Y-P is an activator of phosphoinositide 3-kinases. This unique property makes it valuable for studying the activation and regulation of the phosphoinositide 3-kinase pathway, providing insights into the mechanisms of cell growth and survival .
Properties
Molecular Formula |
C141H222N43O39PS3 |
|---|---|
Molecular Weight |
3270.7 g/mol |
IUPAC Name |
3-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[5-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[5-amino-2-[(2-amino-5-carbamimidamidopentanoyl)amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[1-[(1-carboxy-2-hydroxyethyl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C141H222N43O39PS3/c1-8-75(3)114(184-128(208)94(46-48-108(148)188)164-116(196)84(146)32-25-56-156-139(150)151)136(216)174-90(38-20-24-55-145)127(207)183-115(76(4)9-2)137(217)180-101(65-80-70-160-86-34-16-14-31-83(80)86)132(212)175-99(62-77-28-11-10-12-29-77)130(210)170-93(45-47-107(147)187)123(203)177-102(66-109(149)189)133(213)169-92(40-27-58-158-141(154)155)119(199)167-91(39-26-57-157-140(152)153)120(200)171-95(49-59-225-5)124(204)166-88(36-18-22-53-143)121(201)176-100(64-79-69-159-85-33-15-13-30-82(79)85)131(211)168-87(35-17-21-52-142)118(198)165-89(37-19-23-54-144)122(202)181-105(73-185)135(215)178-103(67-112(192)193)117(197)162-71-110(190)161-72-111(191)163-98(63-78-41-43-81(44-42-78)223-224(220,221)222)129(209)172-96(50-60-226-6)125(205)179-104(68-113(194)195)134(214)173-97(51-61-227-7)126(206)182-106(74-186)138(218)219/h10-16,28-31,33-34,41-44,69-70,75-76,84,87-106,114-115,159-160,185-186H,8-9,17-27,32,35-40,45-68,71-74,142-146H2,1-7H3,(H2,147,187)(H2,148,188)(H2,149,189)(H,161,190)(H,162,197)(H,163,191)(H,164,196)(H,165,198)(H,166,204)(H,167,199)(H,168,211)(H,169,213)(H,170,210)(H,171,200)(H,172,209)(H,173,214)(H,174,216)(H,175,212)(H,176,201)(H,177,203)(H,178,215)(H,179,205)(H,180,217)(H,181,202)(H,182,206)(H,183,207)(H,184,208)(H,192,193)(H,194,195)(H,218,219)(H4,150,151,156)(H4,152,153,157)(H4,154,155,158)(H2,220,221,222) |
InChI Key |
XCGMILZGRGEWHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CC6=CC=C(C=C6)OP(=O)(O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


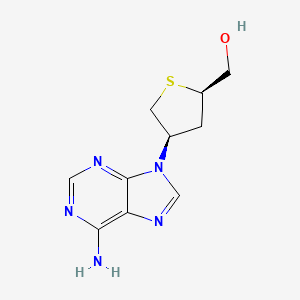
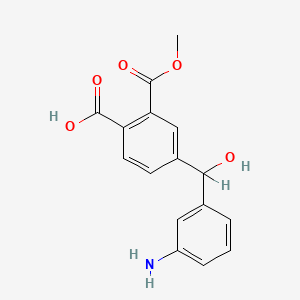
![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonic acid](/img/structure/B12809746.png)


![5,11-dimethyl-4,10-dinitro-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B12809765.png)

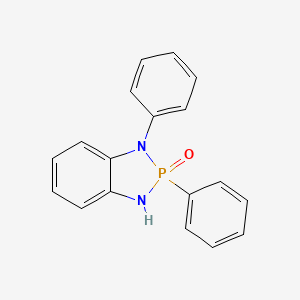
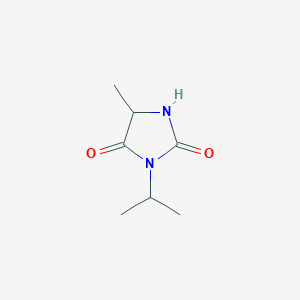
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 16-methylheptadecyl carbonate](/img/structure/B12809795.png)
![8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate](/img/structure/B12809800.png)
![4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B12809804.png)
